molecular formula C24H26N2O6 B5071188 ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate

ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate

Cat. No. B5071188
M. Wt: 438.5 g/mol
InChI Key: XMQNTLAVAJKJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, esters are typically synthesized via a condensation reaction between an acid (or acid chloride/ anhydride) and an alcohol . This is often called Fischer esterification .


Molecular Structure Analysis

The compound contains an ester group, a phenyl group, and a tetrahydroquinoline group. These functional groups can have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Esters can undergo a number of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, functional groups, and stereochemistry .

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if it’s used as a pharmaceutical, the mechanism would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, safe handling practices should be used to minimize risk .

Future Directions

The future directions for this compound could be numerous, depending on its properties and potential applications. It could be explored for use in various industries such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 2-[4-(N-(2-ethoxy-2-oxoacetyl)anilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-4-31-23(29)21(27)25-16(3)15-20(18-13-9-10-14-19(18)25)26(17-11-7-6-8-12-17)22(28)24(30)32-5-2/h6-14,16,20H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQNTLAVAJKJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.